1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Overview
Description
1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the molecular formula C13H15N3 and a molecular weight of 213.28 g/mol . This compound is part of the benzimidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile typically involves the reaction of 2-methyl-1,3-benzodiazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile can be compared with other similar compounds such as:
1-Butyl-2-methylbenzimidazole: Similar in structure but lacks the carbonitrile group, which may affect its reactivity and applications.
2-Methyl-1,3-benzodiazole-5-carbonitrile: Lacks the butyl group, which can influence its solubility and interaction with other molecules.
1-Butyl-1,3-benzodiazole-5-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-butyl-2-methylbenzimidazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-3-4-7-16-10(2)15-12-8-11(9-14)5-6-13(12)16/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCIBXJCDXYWKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C=CC(=C2)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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